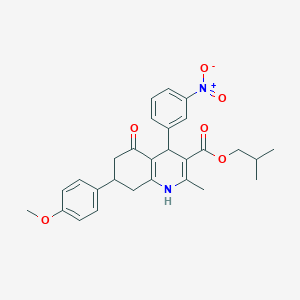
2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride, also known as PCE, is a chemical compound that has been widely studied for its potential use in scientific research. PCE belongs to the class of compounds known as arylcyclohexylamines, which have been shown to have a range of effects on the central nervous system.
作用机制
The mechanism of action of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride involves its interaction with the NMDA receptor. 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride acts as a noncompetitive antagonist of the receptor, meaning that it binds to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. By blocking the receptor in this way, 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride can modulate the activity of the NMDA receptor and affect downstream signaling pathways. 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has also been shown to have effects on other ion channels and receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride are complex and depend on the dose and route of administration. In general, 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has been shown to have effects on synaptic plasticity, memory formation, and mood regulation. 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has also been shown to have effects on locomotor activity and pain perception. These effects are thought to be mediated by 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride's interactions with the NMDA receptor and other neurotransmitter systems.
实验室实验的优点和局限性
One advantage of using 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor and study its downstream effects. However, 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride also has limitations as a research tool. For example, its effects on other neurotransmitter systems can complicate the interpretation of results. Additionally, 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has been shown to have toxic effects at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study the specific roles of different subtypes of the receptor. Another area of interest is the study of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride's effects on other neurotransmitter systems, particularly the dopamine and serotonin systems. Finally, there is interest in using 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride as a potential treatment for neurological disorders such as depression and addiction, although more research is needed to determine its safety and efficacy for these indications.
合成方法
The synthesis method for 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride involves the reaction of 3-chlorobenzoic acid with 2-(1-piperidinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride. The purity of the final product can be assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been shown to have affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has also been shown to have effects on other neurotransmitter systems, including the dopamine and serotonin systems. These effects make 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride a potentially valuable tool for studying the mechanisms underlying neurological disorders such as schizophrenia, depression, and addiction.
属性
IUPAC Name |
2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2.ClH/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16;/h4-6,11H,1-3,7-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDOEAODHMVHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-benzoic acid 2-piperidin-1-yl-ethyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
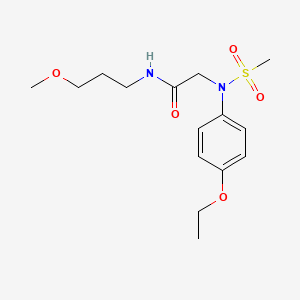
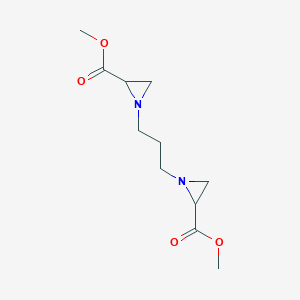
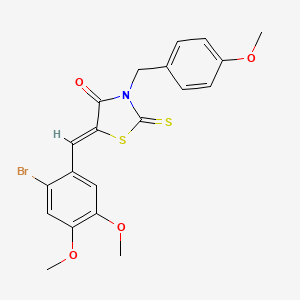
![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)
![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)

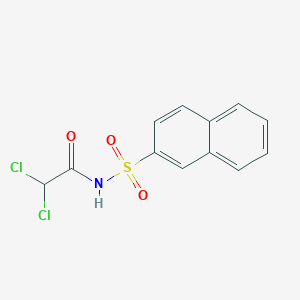
![1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)
